

Buflomedil Pyridoxal Phosphate: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: *Buflomedil pyridoxal phosphate*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of **buflomedil pyridoxal phosphate**. Due to a scarcity of publicly available data on the **buflomedil pyridoxal phosphate** salt, this document focuses on the individual properties of buflomedil and pyridoxal phosphate (PLP). The information presented is intended to support researchers, scientists, and drug development professionals in formulation, analytical method development, and stability-indicating studies. This guide summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key chemical pathways. A significant data gap exists for the **buflomedil pyridoxal phosphate** salt, and further specific studies are recommended to fully characterize its physicochemical properties.

Introduction

Buflomedil is a vasoactive drug known for its ability to improve microcirculation and blood flow. [1] It is often used in the treatment of peripheral and cerebral vascular diseases. Pyridoxal phosphate (PLP), the active form of vitamin B6, is a crucial coenzyme in a multitude of enzymatic reactions within the body.[2] The combination of these two molecules into a single salt, **buflomedil pyridoxal phosphate**, is intended to leverage the therapeutic benefits of both moieties.[1]

A thorough understanding of the solubility and stability of an active pharmaceutical ingredient (API) is fundamental to the development of safe, effective, and stable pharmaceutical formulations. This guide aims to consolidate the available technical information on the solubility and stability of buflomedil and pyridoxal phosphate to serve as a foundational resource.

Solubility Characteristics

Detailed quantitative solubility data for **buflomedil pyridoxal phosphate** is not readily available in the public domain. Therefore, the solubility characteristics of its individual components, buflomedil and pyridoxal phosphate, are presented.

Buflomedil

Quantitative solubility data for buflomedil free base is limited. However, information regarding its hydrochloride salt provides some insight into its behavior in aqueous media.

Pyridoxal Phosphate (PLP)

Pyridoxal phosphate is described as a pale yellow to white crystalline powder.^[3] Its solubility is significantly influenced by pH.^[3]

Table 1: Solubility of Pyridoxal Phosphate (PLP)

Solvent/Condition	Solubility	Reference
Water	Slightly soluble	[3]
Ethanol	Practically insoluble	[3]
Dilute Hydrochloric Acid	Soluble	[3]
Sodium Hydroxide Solutions	Soluble	[3]
1 M Hydrochloric Acid	50 mg/mL	[4]
DMSO	10 mg/mL (moisture can reduce solubility)	[5]
Water	6 mg/mL	[5]

Stability Profile

As with solubility, stability data for the combined **buflomedil pyridoxal phosphate** salt is not widely published. The stability of the individual components is discussed below.

Buflomedil

Buflomedil has been shown to be susceptible to degradation under acidic conditions.

Pyridoxal Phosphate (PLP)

PLP is known to be sensitive to light, moisture, and heat.[\[3\]](#)

Table 2: Stability of Pyridoxal Phosphate (PLP)

Condition	Stability Observations	Reference
Light Exposure	Unstable; aqueous solutions are unstable after 4 hours of light exposure. A key photodegradation product is 4-pyridoxic acid 5'-phosphate (PAP).	[6][7]
Storage (Powder)	Should be stored in a tightly sealed, light-resistant container at 2-8°C for short-term and -20°C for long-term storage.	[3]
Storage (Stock Solutions)	Best aliquoted and stored at -20°C or -80°C to avoid freeze-thaw cycles. Stable for up to 6 months at -80°C.	[3]
Autoclaving	Not recommended for sterilization as heat can lead to degradation.	[3]
Room Temperature (Aqueous Solution)	Stable for 24 hours when protected from light.	[6][7]

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of **buflomedil pyridoxal phosphate** are not available. However, methodologies for assessing the stability of buflomedil and PLP have been described.

Stability-Indicating Method for Buflomedil

A study on buflomedil hydrochloride utilized High-Performance Liquid Chromatography (HPLC) to separate the parent drug from its acid-induced degradation products.[8]

- Forced Degradation:

- Method: Refluxing 50 mg of pure buflomedil with 50 mL of 5N HCl for 4 hours.[9]
- Identified Degradation Products: 1,3,5-Trimethoxybenzene and butane-pyrrolidinium salt. [9][10]
- HPLC Method:
 - Column: C18[8]
 - Mobile Phase: Methanol: water: acetonitrile: triethylamine (50:30:20:0.4, v/v/v/v), pH 6.5[8]
 - Flow Rate: 0.7 mL/min[8]
 - Detection: UV at 272 nm[8]
 - Retention Times: Buflomedil (t_R = 3.76 min), Degradation Product (t_R = 2.117 min)[8]

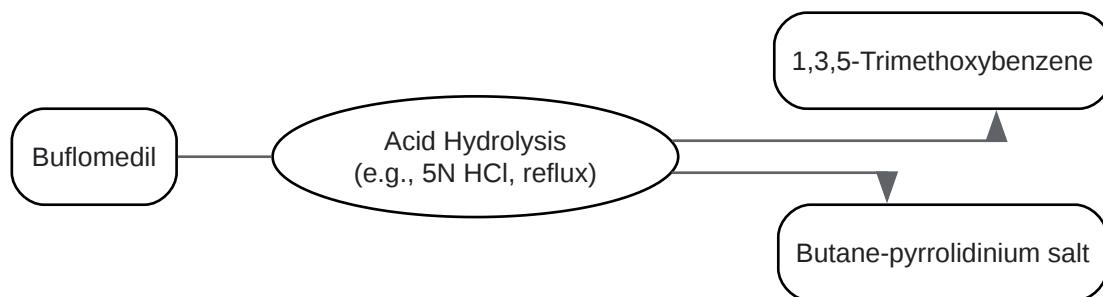
Stability Assessment of Extemporaneous Pyridoxal Phosphate (PLP) Preparations

The stability of PLP in aqueous solutions was evaluated using reverse-phase HPLC and mass spectrometry.[6][7]

- Sample Preparation: PLP liquids were prepared from commercially available dietary supplements.[6][7]
- Stability Testing Conditions: Samples were evaluated under conditions resembling clinical settings, including exposure to light and storage at room temperature.[6][7]
- Analytical Method: Reverse-phase HPLC and mass spectrometry were used to quantify PLP content and identify degradation products.[6][7]

Visualizations

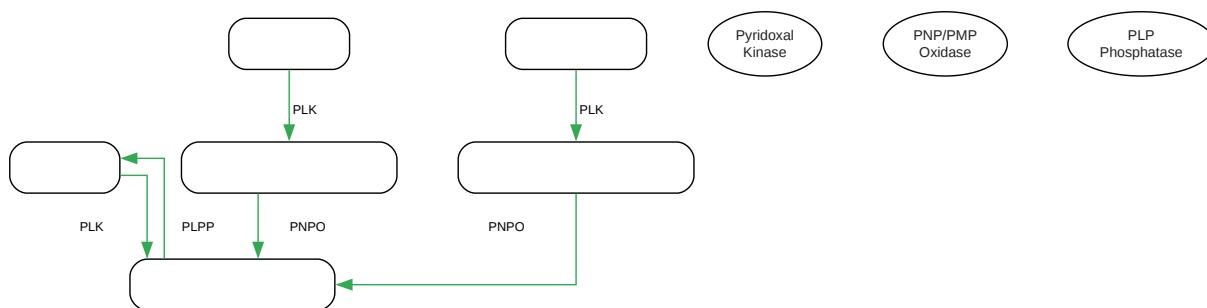
Buflomedil Acid Degradation Pathway



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Caption: Acid-induced degradation pathway of buflomedil.

Vitamin B6 Salvage Pathway



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Caption: Simplified Vitamin B6 salvage pathway showing the interconversion of B6 vitamers.

Conclusion and Recommendations

This technical guide highlights a significant lack of publicly available data on the solubility and stability of **buflomedil pyridoxal phosphate**. While the characteristics of the individual components, buflomedil and pyridoxal phosphate, provide a preliminary understanding, it is crucial to recognize that the properties of the salt may differ significantly.

For researchers and drug development professionals working with **bufloemedil pyridoxal phosphate**, it is strongly recommended that dedicated studies be conducted to determine its intrinsic solubility in various solvents and across a range of pH values. Furthermore, comprehensive stability studies under various stress conditions (e.g., heat, humidity, light, acid/base hydrolysis, oxidation) are essential to identify degradation pathways and establish appropriate storage and handling conditions. The development and validation of a stability-indicating analytical method specific to **bufloemedil pyridoxal phosphate** is a critical first step in this process. The methodologies outlined in this guide for the individual components can serve as a starting point for developing such protocols.

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